molecular formula C14H19NO4S B6579965 ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate CAS No. 1153390-84-1

ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate

Cat. No. B6579965
CAS RN: 1153390-84-1
M. Wt: 297.37 g/mol
InChI Key: YRSULMUGJWVPAO-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of great interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .


Synthesis Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . For example, enaminone was coupled with the diazonium salt of 3-amino-1,2,4-triazole in pyridine to yield ethyl 5-([1, 2, 4] triazolo[5,1-c] [1, 2, 4] triazine-3-carbonyl)-4-methyl-2-(phenylamino)-thiophene-3-carboxylate .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate has been studied for its potential applications in a variety of scientific research areas. It has been studied for its ability to act as a catalyst in organic synthesis, for its potential use as a drug delivery agent, and for its potential use as a therapeutic agent in the treatment of diseases. Additionally, this compound has been studied for its potential use as a biosensor, as a reagent for the detection of toxins, and as a potential tool for the detection of biomarkers.

Mechanism of Action

Target of Action

Ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate, also known as F0882-2744, primarily targets voltage-gated sodium channels (VGSCs) . These channels are crucial for the initiation and propagation of action potentials in neurons and muscle cells . By modulating these channels, the compound can influence nerve signal transmission and muscle contraction.

Mode of Action

F0882-2744 interacts with VGSCs by binding to the channel’s alpha subunit. This binding stabilizes the channel in its inactivated state, preventing sodium ions from entering the cell. As a result, the compound inhibits the generation and propagation of action potentials, leading to a reduction in neuronal excitability and muscle contraction .

Biochemical Pathways

The inhibition of VGSCs by F0882-2744 affects several downstream biochemical pathways:

Pharmacokinetics

The pharmacokinetics of F0882-2744 involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

At the molecular level, F0882-2744’s inhibition of VGSCs leads to decreased neuronal excitability and muscle contraction. At the cellular level, this results in reduced synaptic transmission and muscle relaxation. Clinically, these effects can translate to the compound’s potential use as an anticonvulsant, analgesic, or muscle relaxant .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of F0882-2744:

: Recent strategies in the synthesis of thiophene derivatives

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate in lab experiments include its low cost, its ability to act as a catalyst in organic synthesis, and its potential use as a drug delivery agent or a therapeutic agent. Additionally, this compound is relatively non-toxic and has a low vapor pressure, making it safe to use in laboratory settings.
However, there are also some limitations to using this compound in lab experiments. For example, this compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound is unstable at high temperatures and is sensitive to light, making it difficult to store and handle.

Future Directions

There are a number of potential future directions for the use of ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate. These include further research into its potential use as a drug delivery agent or a therapeutic agent, its potential use as a biosensor or a reagent for the detection of toxins, and its potential use as a tool for the detection of biomarkers. Additionally, further research into the mechanisms of action of this compound and its biochemical and physiological effects is needed in order to fully understand its potential applications. Finally, further research into the synthesis of this compound and its stability at high temperatures and sensitivity to light is needed in order to make it more suitable for use in lab experiments.

Synthesis Methods

The synthesis of ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate is a multi-step process involving the use of a variety of reagents and catalysts. The first step involves the reaction of ethyl 3-methyl-5-thiophene-2-carboxylate with oxane-4-amidotriethylamine in the presence of a base catalyst. The reaction produces a mixture of this compound and its isomer, ethyl 3-methyl-5-thiophene-2-carboxylic acid. The isomer can then be removed by distillation.

properties

IUPAC Name

ethyl 3-methyl-5-(oxane-4-carbonylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-3-19-14(17)12-9(2)8-11(20-12)15-13(16)10-4-6-18-7-5-10/h8,10H,3-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSULMUGJWVPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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